-Octadecyne, also known as stearoylacetylene, is a long-chain alkyne, a type of hydrocarbon with a carbon-carbon triple bond. Due to its unique structure, 9-octadiyne finds applications in various organic synthesis reactions.
9-Octadecyne can participate in click reactions, a type of cycloaddition reaction known for its efficiency and selectivity. These reactions are valuable in creating new molecules with specific properties, useful in applications like drug discovery and materials science [].
As a diene (molecule with two double bonds), 9-octadiyne can act as a reactant in the Diels-Alder reaction, another useful tool for constructing complex molecules. This reaction is employed in synthesizing various organic compounds, including pharmaceuticals and polymers [].
The long, hydrophobic chain of 9-octadiyne makes it a valuable building block in the development of functional materials.
-Octadiyne can be incorporated into self-assembling molecules, which can form ordered structures on their own. These structures have potential applications in electronics, sensors, and drug delivery [].
-Octadiyne can be used as a starting material for the synthesis of various polymers with unique properties, such as improved conductivity or self-healing capabilities [].
The presence of the triple bond in 9-octadiyne makes it a potential candidate for use in catalysis.
9-Octadecyne, also known as octadec-9-yne, is a long-chain alkyne with the molecular formula and a molecular weight of approximately 250.46 g/mol . This compound features a triple bond located between the ninth and tenth carbon atoms in its linear carbon chain. The structural formula can be represented as:
As an unsaturated hydrocarbon, 9-octadecyne exhibits distinct physical and chemical properties compared to its saturated counterparts.
Several methods are employed for synthesizing 9-octadecyne:
9-Octadecyne has several applications across various fields:
When comparing 9-octadecyne to similar compounds, notable distinctions arise:
| Compound | Formula | Structure Type | Key Differences |
|---|---|---|---|
| 1-Octadecene | C18H36 | Alkene | Contains a double bond at the first carbon; more reactive in certain reactions. |
| cis-9-Octadecene | C18H36 | Alkene | Isomeric form with different physical properties due to spatial arrangement. |
| Octadecane | C18H38 | Alkane | Fully saturated hydrocarbon; less reactive than 9-octadecyne. |
The unique triple bond in 9-octadecyne contributes to its distinct reactivity and utility compared to these similar compounds .
9-Octadecyne represents an internal alkyne compound with the molecular formula C₁₈H₃₄ and a molecular weight of 250.4626 grams per mole [1]. The compound is officially registered under Chemical Abstracts Service number 35365-59-4 and follows the International Union of Pure and Applied Chemistry nomenclature as 9-octadecyne, with the alternative systematic name octadec-9-yne [1] [2]. The molecular structure consists of an eighteen-carbon linear chain featuring a carbon-carbon triple bond positioned at the ninth carbon atom from either terminal end [1].
The compound exhibits the characteristic structural features of internal alkynes, where the triple bond is embedded within the carbon chain rather than located at a terminal position [1]. This internal positioning significantly influences both the physical and spectroscopic properties of the molecule. The molecular structure can be represented by the International Chemical Identifier Key NKRBWIXXEQOWRY-UHFFFAOYSA-N, which provides a unique digital fingerprint for the compound [1] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₄ | [1] |
| Molecular Weight | 250.4626 g/mol | [1] |
| Chemical Abstracts Service Number | 35365-59-4 | [1] |
| International Union of Pure and Applied Chemistry Name | 9-Octadecyne | [1] |
| Alternative Name | Octadec-9-yne | [1] |
| International Chemical Identifier Key | NKRBWIXXEQOWRY-UHFFFAOYSA-N | [1] |
The defining structural feature of 9-octadecyne is the carbon-carbon triple bond located at the ninth position along the eighteen-carbon chain [3] [4]. This triple bond consists of one sigma bond formed through end-on overlap of sp-hybridized orbitals and two pi bonds created by side-on overlap of p-orbitals [3] [4]. The carbons participating in the triple bond adopt sp hybridization, resulting in a linear geometry with bond angles of 180 degrees [4].
The sp hybridization of the alkynyl carbons contributes to the unique electronic properties of the molecule [3]. The electronegativity of sp-hybridized carbons is greater than that of sp² or sp³ hybridized carbons, which influences the chemical reactivity and spectroscopic behavior of the compound [3]. The linear arrangement around the triple bond contrasts with the tetrahedral geometry of the remaining sp³-hybridized carbons in the alkyl chain portions [4].
The carbon-carbon triple bond in 9-octadecyne exhibits higher bond strength compared to double or single bonds due to the presence of multiple bonding interactions [3]. However, the internal nature of this triple bond means that the molecule lacks the terminal acetylenic hydrogen that would be present in terminal alkynes [5] [6]. This structural difference has significant implications for both the chemical reactivity and spectroscopic identification of the compound.
The remaining sixteen carbons in the chain maintain sp³ hybridization and tetrahedral geometry, forming the alkyl backbone that flanks the central alkyne functionality [5]. The overall molecular geometry combines the linear alkyne segment with the flexible alkyl chain regions, resulting in a molecule that can adopt various conformations while maintaining the rigid linear arrangement at the triple bond center [3] [4].
The physical properties of 9-octadecyne reflect its status as a long-chain hydrocarbon with an internal triple bond functionality. The compound exhibits a boiling point of 415.00 ± 4.00 Kelvin, which corresponds to approximately 141.85 ± 4.00 degrees Celsius [7]. This boiling point is consistent with the molecular weight and chain length of the compound, showing the expected increase compared to shorter-chain alkynes.
The elevated boiling point relative to similar-length alkanes can be attributed to the slightly higher polarizability of the triple bond region and the linear geometry that allows for more efficient molecular packing [3]. The internal positioning of the triple bond contributes to a more symmetrical molecular structure compared to terminal alkynes, which influences the intermolecular interactions and subsequent physical properties.
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 415.00 ± 4.00 K (141.85 ± 4.00 °C) | [7] |
| Melting Point | Data not available | [7] |
| Density | Data not available | [7] |
| Refractive Index | Data not available | [7] |
The spectroscopic characterization of 9-octadecyne relies on several analytical techniques that provide complementary structural information. Infrared spectroscopy serves as a primary identification method for alkyne compounds, with the carbon-carbon triple bond stretch appearing as a characteristic weak but sharp absorption band in the 2100-2260 wavenumber region [11] [12]. For internal alkynes like 9-octadecyne, this absorption is typically observed at the lower end of this range and may be quite weak due to the symmetrical nature of the molecule [12] [13].
The weakness of the infrared absorption for internal alkynes results from the low dipole moment change during the stretching vibration of the symmetrically substituted triple bond [14] [13]. Unlike terminal alkynes, 9-octadecyne does not exhibit the characteristic carbon-hydrogen stretch at 3300 wavenumbers since it lacks the terminal acetylenic hydrogen [11] [12]. This absence of the terminal alkyne hydrogen stretch serves as a diagnostic feature for distinguishing internal from terminal alkynes.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 9-octadecyne. In proton nuclear magnetic resonance spectra, the alkynyl carbons would not contribute directly observable signals since they lack attached hydrogen atoms [12] [15]. The adjacent methylene groups would appear in the typical alkyl region around 1-3 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would show the characteristic alkynyl carbon signals in the 70-85 parts per million region, reflecting the sp hybridization of these carbons [15].
Mass spectrometry of 9-octadecyne would exhibit a molecular ion peak at mass-to-charge ratio 250, corresponding to the molecular weight of the compound [1] [16]. The fragmentation pattern would likely follow typical alkyne fragmentation pathways, including alpha-cleavage adjacent to the triple bond and potential formation of propargyl cation fragments, though the internal nature of the alkyne may result in more complex fragmentation compared to terminal alkynes [16].
| Analytical Technique | Expected Observation | Wavenumber/Chemical Shift | Reference |
|---|---|---|---|
| Infrared Spectroscopy | Carbon-carbon triple bond stretch | 2100-2260 cm⁻¹ (weak) | [11] [12] |
| Infrared Spectroscopy | Terminal carbon-hydrogen stretch | Not applicable (internal alkyne) | [11] [12] |
| Carbon-13 Nuclear Magnetic Resonance | Alkynyl carbon signals | 70-85 ppm | [15] |
| Mass Spectrometry | Molecular ion peak | m/z 250 | [1] [16] |